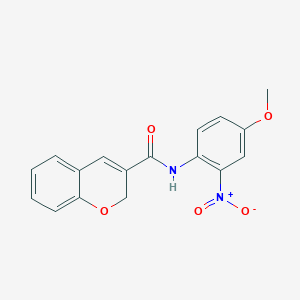

N-(4-methoxy-2-nitrophenyl)-2H-chromene-3-carboxamide

説明

特性

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)-2H-chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5/c1-23-13-6-7-14(15(9-13)19(21)22)18-17(20)12-8-11-4-2-3-5-16(11)24-10-12/h2-9H,10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSKLZJUGWSKLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-2H-chromene-3-carboxamide typically involves the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in an acetic acid solvent. The reaction is carried out at room temperature for approximately 18 hours . The process involves the following steps:

- Dissolve 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline in 30 ml of glacial acetic acid.

- Add 2.46 g (24 mmol) of acetic anhydride to the solution.

- Allow the reaction to proceed at room temperature for 18 hours.

- Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

While specific industrial production methods for N-(4-methoxy-2-nitrophenyl)-2H-chromene-3-carboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.

化学反応の分析

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.

Major Products

Oxidation: Conversion of the nitro group to a nitroso or amino group.

Reduction: Formation of corresponding amines.

Substitution: Replacement of the methoxy group with other nucleophiles.

科学的研究の応用

Anticancer Activity

N-(4-methoxy-2-nitrophenyl)-2H-chromene-3-carboxamide has been studied for its anticancer properties. Research indicates that derivatives of chromene compounds can induce apoptosis in various cancer cell lines.

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

- Case Study : A study demonstrated that similar chromene derivatives exhibited significant cytotoxicity against breast cancer (MCF-7) and prostate cancer (LNCaP) cell lines, with IC50 values ranging from 0.5 to 3 µM .

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 1.5 | Apoptosis induction |

| LNCaP | 2.0 | Cell cycle arrest |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have reported that chromene derivatives possess antibacterial and antifungal properties.

- Case Study : Research indicated that N-(4-methoxy-2-nitrophenyl)-2H-chromene-3-carboxamide exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below 100 µg/mL .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Receptor Interaction

The compound has been identified as a potential antagonist for specific purinergic receptors, particularly P2Y6 receptors, which are implicated in inflammatory responses.

- Research Findings : In vitro assays demonstrated that N-(4-methoxy-2-nitrophenyl)-2H-chromene-3-carboxamide can inhibit UDP-induced calcium mobilization in astrocytoma cells, suggesting its role as a therapeutic candidate for neurodegenerative diseases .

Material Science

Beyond its biological applications, N-(4-methoxy-2-nitrophenyl)-2H-chromene-3-carboxamide has potential uses in material science due to its unique chemical properties.

Photophysical Properties

Studies have shown that this compound exhibits interesting photophysical characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs) and as a fluorescent probe.

作用機序

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptor Interaction: Binding to cellular receptors, leading to modulation of signal transduction pathways.

Oxidative Stress: Inducing or mitigating oxidative stress within cells, affecting cellular functions and viability.

類似化合物との比較

Comparison with Structurally Related Compounds

Structural Features and Modifications

The table below highlights key structural differences and similarities among coumarin-carboxamide derivatives:

Structural Insights :

- Substitution patterns (e.g., methoxy at position 6 vs. 8) influence solubility and metabolic stability. For instance, 8-methoxy derivatives () may exhibit improved lipophilicity compared to 6-methoxy analogs .

Enzyme Inhibition

- Acetylcholinesterase (AChE) Inhibition : A coumarin-BMT hybrid () with a trifluoromethoxy group demonstrated potent AChE inhibition (IC₅₀ = 0.87 µM), suggesting that electron-withdrawing groups enhance interaction with the enzyme’s catalytic site .

- HIV-1 Reverse Transcriptase Inhibition : Derivatives with nitro and hydroxyl groups (e.g., compound 11 in ) showed moderate activity (67% yield), likely due to nitro-mediated DNA intercalation .

Analgesic Potential

- A structurally related compound, N-(4-methoxy-2-nitrophenyl)hexadecanamide (), reduced formalin-induced nociception by 60%, indicating that the nitro-methoxyphenyl motif may target pain pathways .

Structure-Activity Relationships (SAR)

Nitro Groups : Enhance electron-deficient character, improving binding to enzymes like HIV reverse transcriptase .

Methoxy Groups: Increase solubility and modulate steric hindrance. For example, 8-methoxy derivatives () show better pharmacokinetic profiles than non-substituted analogs .

Aromatic vs. Aliphatic Amines : Aliphatic amines (e.g., piperidinyl in ) may improve blood-brain barrier penetration, whereas aromatic amines favor planar interactions with enzyme active sites .

生物活性

N-(4-methoxy-2-nitrophenyl)-2H-chromene-3-carboxamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

N-(4-methoxy-2-nitrophenyl)-2H-chromene-3-carboxamide features a chromene backbone, which is known for its versatile biological profiles. The presence of the methoxy and nitro groups on the phenyl ring significantly influences its biological properties. The compound can undergo various chemical reactions, such as oxidation and reduction, which may affect its activity.

The biological activity of N-(4-methoxy-2-nitrophenyl)-2H-chromene-3-carboxamide is attributed to several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Binding : It can interact with cellular receptors, modulating signal transduction pathways.

- Oxidative Stress Modulation : The compound may induce or mitigate oxidative stress within cells, affecting cell viability and function.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromene derivatives, including N-(4-methoxy-2-nitrophenyl)-2H-chromene-3-carboxamide. Notably:

- Cytotoxicity Studies : In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG2) cancers. For instance, compounds derived from similar structures showed selective cytotoxicity with IC50 values indicating effective doses that result in 50% cell death .

| Cell Line | Compound | IC50 (μM) | Effect |

|---|---|---|---|

| MCF-7 | 14b | 25 | High cytotoxicity |

| HCT-116 | 17 | 55 | Moderate cytotoxicity |

| HepG2 | 19 | 30 | Significant cytotoxicity |

- Apoptosis Induction : Studies have indicated that treatment with this compound leads to apoptosis in cancer cells. DNA fragmentation assays revealed increased levels of DNA damage in treated cells compared to controls, suggesting a mechanism through which the compound exerts its anticancer effects .

Antimicrobial Activity

In addition to its anticancer properties, N-(4-methoxy-2-nitrophenyl)-2H-chromene-3-carboxamide has been investigated for antimicrobial activity. Preliminary findings suggest effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still being compiled .

Case Studies and Research Findings

-

Cytotoxicity Assessment :

A study conducted on a series of chromone derivatives demonstrated that N-(4-methoxy-2-nitrophenyl)-2H-chromene-3-carboxamide exhibited selective cytotoxicity against MCF-7 and HCT-116 cell lines. The MTT assay showed a dose-dependent response with significant cell death at higher concentrations . -

Gene Expression Analysis :

Research has shown that treatment with this compound upregulates pro-apoptotic genes such as P53 and BAX while downregulating anti-apoptotic genes like BCL2 in cancer cells. This shift in gene expression supports the compound's role in promoting apoptosis . -

Structure-Activity Relationship (SAR) :

Investigations into SAR have indicated that modifications to the chromene structure can enhance biological activity. For example, the introduction of electron-withdrawing groups has been linked to increased potency against cancer cell lines .

Q & A

Q. What are the established synthetic routes for N-(4-methoxy-2-nitrophenyl)-2H-chromene-3-carboxamide in academic research?

The compound is typically synthesized via a multi-step approach:

- Step 1 : Formation of the chromene-3-carboxylic acid core through Pechmann condensation using resorcinol and β-ketoesters under acidic conditions.

- Step 2 : Nitration and methoxy group introduction on the phenyl ring, often employing mixed acid (HNO₃/H₂SO₄) and methoxylation reagents (e.g., CH₃ONa).

- Step 3 : Amide coupling between the chromene-3-carboxylic acid derivative and 4-methoxy-2-nitroaniline using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) confirms substituent positions, with characteristic shifts for the nitro group (~8.2 ppm for aromatic protons) and methoxy group (~3.8 ppm) .

- X-ray Crystallography : Single-crystal analysis (e.g., SHELX programs) resolves molecular geometry, confirming dihedral angles between the chromene and nitrophenyl moieties .

- UV-Vis Spectroscopy : Absorbance maxima (~350–400 nm) indicate π→π* transitions in the chromene and nitroaromatic systems .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound when scaling up synthesis?

- Factorial Experimental Design : Use response surface methodology (RSM) to optimize variables (temperature, stoichiometry, solvent polarity). For example, DMF enhances coupling efficiency compared to THF .

- In Situ Monitoring : Employ FTIR or HPLC to track intermediate formation (e.g., nitro intermediate at 1520 cm⁻¹ for NO₂ asymmetric stretch) .

- Microwave-Assisted Synthesis : Reduces reaction time (from 24h to 2–4h) while maintaining >85% yield .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

- Multi-Technique Validation : Cross-validate NMR assignments with HSQC/HMBC experiments to confirm proton-carbon connectivity.

- DFT Calculations : Compare experimental X-ray bond lengths/angles with density functional theory (DFT)-optimized structures (e.g., using Gaussian 16) to identify discrepancies caused by crystal packing effects .

- SHELX Refinement : Apply twin refinement in SHELXL for crystals with pseudo-merohedral twinning, which may distort apparent bond distances .

Q. What computational strategies predict the compound’s reactivity in biological systems?

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or cytochrome P450 enzymes), leveraging the nitro group’s electron-withdrawing effects to predict binding affinity .

- ADMET Prediction : Tools like SwissADME assess bioavailability (LogP ~2.8) and metabolic stability, highlighting potential sulfation or glucuronidation sites .

Q. How can researchers analyze structure-activity relationships (SAR) for this compound’s biological activity?

- Analog Synthesis : Replace the methoxy group with halogens (e.g., Cl, Br) or methyl to evaluate electronic effects on cytotoxicity .

- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, correlating IC₅₀ values with substituent Hammett constants .

- ROS Detection : Use DCFH-DA fluorescence to probe nitro group-mediated oxidative stress in cells .

Q. What methodologies assess the compound’s stability under experimental storage conditions?

- Forced Degradation Studies : Expose to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 14 days, monitoring degradation via HPLC-MS. Nitro reduction to amine is a major pathway .

- pH-Dependent Stability : Use phosphate buffers (pH 3–9) to identify hydrolysis-prone conditions. The chromene ring is stable at pH 5–7 but undergoes ring-opening above pH 8 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。